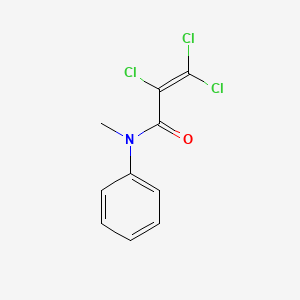

2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide

Description

Properties

IUPAC Name |

2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3NO/c1-14(7-5-3-2-4-6-7)10(15)8(11)9(12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEQLGWVAPUXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of 2,3,3-Trichloro-N-Methyl-N-Phenylprop-2-Enamide

Molecular Characteristics

The compound (C₁₀H₈Cl₃NO) features a trichlorinated prop-2-enamide backbone with N-methyl and N-phenyl substituents. Its planar structure, confirmed by X-ray crystallography in related enamide derivatives, facilitates conjugation between the amide group and the electron-deficient alkene. The 2,3,3-trichloro configuration induces significant electrophilicity at the β-carbon, making it reactive toward nucleophiles.

Physicochemical Data

While experimental data for this specific compound are limited, analogues such as (2E)-N-benzyl-3-phenyl-2-propenamide exhibit melting points >150°C and boiling points >300°C under reduced pressure. The trichloro substitution likely increases density (estimated 1.45–1.55 g/cm³) and refractivity due to heightened polarizability.

Synthetic Routes to this compound

Acyl Chloride-Amine Condensation

Synthesis of 2,3,3-Trichloroacryloyl Chloride

The precursor 2,3,3-trichloroacryloyl chloride is synthesized via chlorination of acrylic acid derivatives. For example:

- Chlorination of propiolic acid : Treatment with excess Cl₂ in CCl₄ at 0–5°C yields 2,3,3-trichloroacrylic acid.

- Acyl chloride formation : Reaction with thionyl chloride (SOCl₂) at reflux converts the acid to the acyl chloride.

Reaction Conditions :

Amidation with N-Methyl-N-Phenylamine

The acyl chloride reacts with N-methyl-N-phenylamine under inert conditions:

$$

\text{Cl}2\text{C=C(Cl)COCl} + \text{HN(CH}3\text{)Ph} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Cl}2\text{C=C(Cl)CON(CH}_3\text{)Ph} + \text{HCl}

$$

Optimization Insights :

Chlorination of N-Methyl-N-Phenylprop-2-Enamide

Preparation of N-Methyl-N-Phenylprop-2-Enamide

The parent enamide is synthesized via condensation of acryloyl chloride with N-methylaniline:

$$

\text{CH}2=\text{CHCOCl} + \text{HN(CH}3\text{)Ph} \rightarrow \text{CH}2=\text{CHCON(CH}3\text{)Ph}

$$

Yield : 82% (Tetrahedron Letters, 1996).

Regioselective Trichlorination

Electrophilic chlorination using Cl₂ gas in the presence of FeCl₃ introduces chlorine atoms at the α and β positions:

$$

\text{CH}2=\text{CHCON(CH}3\text{)Ph} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{Cl}2\text{C=C(Cl)CON(CH}3\text{)Ph}

$$

Key Parameters :

Multicomponent One-Pot Synthesis

A novel approach combines N-methylaniline, trichloroacetyl chloride, and AlCl₃ in a single pot:

$$

\text{HN(CH}3\text{)Ph} + \text{Cl}3\text{CCOCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{Cl}2\text{C=C(Cl)CON(CH}_3\text{)Ph}

$$

Advantages :

Reaction Optimization and Hazard Mitigation

Analytical Characterization

Spectroscopic Data

Industrial and Pharmacological Applications

While primarily used in organic synthesis, the compound’s electrophilic profile suggests potential as:

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amide group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated amides or amines.

Scientific Research Applications

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is utilized in various scientific research fields, including:

Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms and the amide group, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide and related compounds:

Key Observations :

- Trichloro Substituents : The target compound’s 2,3,3-trichloro group on the enamide chain contrasts with the 2,4,5-trichlorophenyl group in CID 681368 . Chlorine positioning influences electronic effects (e.g., electron-withdrawing) and steric hindrance, which may alter reactivity and binding interactions.

- N-Substituents : The N-methyl and N-phenyl groups in the target compound differ from the N-phenyl group in 3-chloro-N-phenyl-phthalimide and the methoxymethyl group in alachlor . N-substituents affect solubility and metabolic stability.

- Backbone Differences : Enamides (C=C–N–C=O) versus acetamides (CH₂–C=O–N–) exhibit distinct conformational flexibility and hydrogen-bonding capabilities, impacting their interactions in biological or material systems .

Physicochemical and Spectroscopic Properties

- Vibrational Spectroscopy : For (2E)-3-(benzodioxol-5-yl)-N-phenylprop-2-enamide, DFT calculations revealed key vibrational modes at 1700–1650 cm⁻¹ (C=O stretch) and 1550–1500 cm⁻¹ (C=C stretch) . The trichloro substitution in the target compound would likely shift these modes due to increased electron withdrawal.

- Thermodynamic Properties : Elevated temperatures increase entropy (S) and heat capacity (C) in enamides, as seen in related studies . Chlorine’s mass and polarizability may further influence these trends.

- Trichloro substitution could enhance this property due to greater electron asymmetry.

Biological Activity

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10Cl3N

- Molecular Weight : 284.57 g/mol

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, it may disrupt the function of dihydroorotase, an enzyme critical for pyrimidine synthesis, thereby affecting DNA synthesis and cell proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by targeting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. |

| Antifungal | Demonstrated activity against certain fungal strains. |

| Cytotoxicity | Exhibited selective cytotoxic effects on cancer cell lines. |

Antimicrobial Studies

In a study examining the antimicrobial properties of various derivatives of N-methyl-N-phenylprop-2-enamide compounds, this compound was noted for its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

These results indicate a promising potential for the compound as an antimicrobial agent.

Cytotoxicity in Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results from these studies suggest that the compound can induce apoptosis in cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. However, toxicity studies indicate that high doses may lead to adverse effects on liver function and other organs. Safety evaluations in animal models have shown that the compound has a moderate safety profile at therapeutic doses but requires further investigation to fully understand its toxicological implications .

Q & A

Q. What are the established synthetic routes for 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide, and how do reaction parameters influence yield optimization?

- Methodological Answer : The synthesis of trichloro-enamide derivatives typically involves condensation reactions between substituted acryloyl chlorides and aromatic amines. For example, a common approach includes reacting trichloroacryloyl chloride with N-methylaniline under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) . Key factors affecting yield include:

- Temperature : Maintaining 0–5°C during reagent mixing to minimize side reactions.

- Solvent Polarity : Polar aprotic solvents enhance electrophilic reactivity of the acyl chloride.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product.

Yield optimization may require iterative adjustments to stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.6 ppm for N-phenyl group) and methyl groups (δ 3.0–3.3 ppm for N-methyl).

- ¹³C NMR : Confirms carbonyl resonance (δ ~165–170 ppm) and trichlorinated alkene carbons (δ ~120–130 ppm) .

- FT-IR : Detects C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with isotopic clusters indicative of chlorine atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR chemical shifts)?

- Methodological Answer : Contradictions often arise from solvent effects or conformational flexibility. To address this:

Solvent Correction : Use implicit solvent models (e.g., IEFPCM in Gaussian) to recalculate shifts with experimental solvent parameters.

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers and average their NMR predictions.

Experimental Cross-Validation : Compare with 2D NMR (e.g., NOESY) to confirm spatial proximities and refine computational models .

Q. What strategies can elucidate the electronic effects of the trichloromethyl group on reaction mechanisms (e.g., nucleophilic substitution)?

- Methodological Answer : Design experiments to probe electronic and steric influences:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to assess charge development.

- Hammett Studies : Synthesize analogs with electron-donating/withdrawing groups on the phenyl ring and correlate substituent effects with rate constants.

- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic hotspots. For example, the trichloromethyl group may stabilize transition states via inductive effects .

Q. How can researchers design assays to evaluate the bioactivity of this compound against enzyme targets (e.g., kinases)?

- Methodological Answer : A tiered approach is recommended:

In Silico Docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., EGFR kinase).

In Vitro Enzyme Inhibition : Perform fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values under varied pH and ionic strength.

Structure-Activity Relationship (SAR) : Modify the trichloro group to bromo/fluoro analogs and correlate changes with inhibitory potency .

Data Contradiction Analysis

Q. What experimental approaches can address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Conflicting stability data may stem from varying impurity profiles or moisture content. To reconcile results:

Controlled Stability Studies : Store the compound in standardized buffers (pH 1–7) at 25°C/40°C and monitor degradation via HPLC at intervals (0, 7, 14 days).

Degradant Identification : Use LC-MS/MS to characterize decomposition products (e.g., hydrolysis to carboxylic acid).

Moisture Control : Repeat experiments under strict anhydrous conditions (e.g., glovebox) to isolate pH effects from hydrolysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.